molecular formula C8H6F3NO2 B1269889 3-Amino-5-(trifluoromethyl)benzoic acid CAS No. 328-68-7

3-Amino-5-(trifluoromethyl)benzoic acid

Cat. No.: B1269889
CAS No.: 328-68-7
M. Wt: 205.13 g/mol
InChI Key: WBTHOSZMTIPJLR-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosynthesis of Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor similar to 3-Amino-5-(trifluoromethyl)benzoic acid, plays a crucial role in the biosynthesis of a variety of natural products. This includes naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The review by Kang, Shen, and Bai (2012) covers the biosynthesis of these AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives, offering insights into the potential pathways and mechanisms involved in the synthesis of related compounds (Kang, Shen, & Bai, 2012).

Microbial Biosynthesis

The study by Zhang and Stephanopoulos (2016) demonstrates the microbial biosynthesis of 3-amino-benzoic acid (3AB), an analog to this compound, using Escherichia coli. They established a system for de novo 3AB production from glucose, showcasing the potential for biosynthetic systems in producing similar amino benzoic acid derivatives (Zhang & Stephanopoulos, 2016).

Quantitative Structure-Metabolism Relationships

Ghauri et al. (1992) explored the metabolism of substituted benzoic acids in rats, which could be relevant to understanding the metabolism of this compound. Their study provides a framework for predicting the metabolic fate of similar compounds based on physicochemical properties (Ghauri et al., 1992).

Synthesis of Hyperbranched Poly(Ester-Amide)s

Kricheldorf and Loehden (1995) described the synthesis of hyperbranched poly(ester-amide)s using compounds derived from 3,5-diaminobenzoic acid. This research could provide insight into the polymer applications of this compound and its derivatives (Kricheldorf & Loehden, 1995).

Antimicrobial Applications

Research by Rajurkar and Shirsath (2017) on the synthesis of derivatives from 4-amino benzoic acid, a structural analog to this compound, highlights potential antimicrobial applications. Their work demonstrated the antimicrobial activity of these derivatives, suggesting similar potential for this compound (Rajurkar & Shirsath, 2017).

Fluorescence Probes

Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives. Their work provides a foundation for the development of fluorescence probes using this compound for detecting reactive oxygen species (Setsukinai et al., 2003).

Synthesis of Novel Triazole Derivatives

Sharma et al. (2016) synthesized novel Schiff base derivatives from p-amino benzoic acid, which could provide insights into the potential of this compound in synthesizing new chemical entities with potential antimicrobial properties (Sharma et al., 2016).

Safety and Hazards

3-Amino-5-(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Mechanism of Action

Target of Action

It is often used in the synthesis of various pharmaceuticals , suggesting it may interact with multiple biological targets.

Result of Action

Its role in the synthesis of various pharmaceuticals suggests it may have diverse effects depending on the specific context of its use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-(trifluoromethyl)benzoic acid. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with its targets .

Properties

IUPAC Name

3-amino-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTHOSZMTIPJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346089
Record name 3-Amino-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-68-7
Record name 3-Amino-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 3-nitro-5-(trifluoromethyl)benzoic acid (5.4 g, 23 mmol) in MeOH (115 mL) was charged with 5% Pd/C, Degussa (1.09 g). The reaction vessel was purged with hydrogen and stirred under a hydrogen atmosphere (1 atm) for 3 h. The mixture was filtered and the filtrate was concentrated in vacuo to provide 3-amino-5-(trifluoromethyl)benzoic acid (4.25 g). This material was incorporated into procedure (80a) to provide 3-benzylamino-5-(trifluoromethyl)benzoic acid, a portion (17 mg, 0.06 mmol) of which was incorporated into procedure (91b). Purification by RP-HPLC afforded the title compound (S)-1.5 (R1=2,4-dimethylphenyl, R3=—C(O)NHt-Bu, Z=—C(O)—, R2=3-benzylamino-5-(trifluoromethyl)phenyl, all other R=H; 3 mg). Exact MS calcd for C33H41F3N5O3, the formula for (M+H)+=612.3161. Found: 612.3184.
Quantity
5.4 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 3-nitro-5-(trifluoromethyl)benzoic acid (Lancaster Synthesis GmbH; 11.75 g, 50 mmol) in ethanol (300 mL) is hydrogenated at atmospheric pressure over Raney nickel (1 g) at 40° C. The calculated amount of hydrogen is taken up after 8 hours. The mixture is then filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by recrystallisation from diethylether-hexane to give the title compound as a beige crystalline solid, m.p. 134-139° C.
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11.75 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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